7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid
Description
Properties
CAS No. |
1780041-87-3 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c1-4-11-7-3-5(9(12)13)2-6(10)8(7)14-4/h2-3H,1H3,(H,12,13) |
InChI Key |
WWBFCZQNTBKTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromo 2 Methyl 1,3 Benzoxazole 5 Carboxylic Acid
Retrosynthetic Analysis and Strategic Precursor Identification
A critical first step in devising a synthetic route for a target molecule is retrosynthetic analysis, a technique that involves mentally breaking down the molecule into simpler, commercially available starting materials.
Disconnection Approaches for the Benzoxazole (B165842) Ring System
The core of 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid is the benzoxazole ring system. The most common and logical disconnection approach for this heterocyclic system involves breaking the two C-O and C-N bonds of the oxazole (B20620) ring. This leads to a substituted 2-aminophenol (B121084) and a carboxylic acid derivative as the primary synthons. Specifically, for the target molecule, this disconnection points to a 2-amino-3-bromophenol (B111245) derivative and an equivalent of acetic acid.
Another potential, though less common, disconnection strategy could involve the formation of the benzene (B151609) ring through annulation reactions onto a pre-formed substituted oxazole. However, the former approach is generally more convergent and practical.
Introduction of Bromo, Methyl, and Carboxylic Acid Moieties at Specific Positions
The specific substitution pattern of the target molecule, with a bromine atom at position 7, a methyl group at position 2, and a carboxylic acid group at position 5, dictates the choice of starting materials.
2-Methyl Group: The methyl group at the 2-position of the benzoxazole ring is typically introduced from the carboxylic acid precursor. In this case, acetic acid or its derivatives (such as acetic anhydride (B1165640) or acetyl chloride) would serve as the source of the 2-methyl group.
Comprehensive Review of Established and Novel Synthetic Routes
The construction of the benzoxazole ring is most commonly achieved through the cyclization of 2-aminophenol derivatives with various carbonyl-containing compounds.
Cyclization Reactions of 2-Aminophenol Derivatives with Carboxylic Acid Precursors
The reaction between a 2-aminophenol and a carboxylic acid or its derivative is a cornerstone of benzoxazole synthesis. This transformation typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.
A widely employed method for the synthesis of 2-alkylbenzoxazoles involves the direct condensation of a 2-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions. Polyphosphoric acid (PPA) and Eaton's reagent are common catalysts for this reaction, facilitating both the initial amide formation and the subsequent cyclodehydration.
Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used to achieve the initial acylation under milder conditions. For the synthesis of this compound, the reaction of the corresponding substituted 2-aminophenol with acetic anhydride or acetyl chloride would be a primary synthetic route. The reaction with acetic anhydride often proceeds by heating the reactants together, sometimes with a catalytic amount of acid or base.
| Reagent | Conditions | Product |
| Acetic Acid | High temperature, dehydrating agent (e.g., PPA) | 2-methylbenzoxazole (B1214174) |
| Acetic Anhydride | Heat, optional catalyst | 2-methylbenzoxazole |
| Acetyl Chloride | Base (e.g., pyridine), room temperature to gentle heat | 2-methylbenzoxazole |
Oxidative cyclization methods provide an alternative approach to benzoxazole synthesis. These methods often involve the reaction of a 2-aminophenol with an aldehyde, followed by an in-situ oxidation of the resulting intermediate. While this is more common for the synthesis of 2-arylbenzoxazoles, it can be adapted for 2-alkyl derivatives. For instance, the condensation of a substituted 2-aminophenol with acetaldehyde, followed by oxidation with an appropriate oxidizing agent, could potentially yield the desired 2-methylbenzoxazole core. Common oxidants for this purpose include manganese dioxide, lead tetraacetate, or even air under specific catalytic conditions.
| Oxidant | Precursors | Product |
| Manganese Dioxide | 2-aminophenol, aldehyde | 2-substituted benzoxazole |
| Lead Tetraacetate | 2-aminophenol, aldehyde | 2-substituted benzoxazole |
| Air/O₂ (with catalyst) | 2-aminophenol, aldehyde | 2-substituted benzoxazole |
Targeted Functionalization and Bromination Strategies
The construction of the this compound scaffold can be approached through two primary retrosynthetic pathways: either by introducing the bromine atom onto a pre-formed 2-methyl-1,3-benzoxazole-5-carboxylic acid core or by assembling the benzoxazole ring from a pre-brominated aminophenol precursor.
Regioselective Bromination of the Benzoxazole Ring System
The introduction of a bromine atom at the C7 position of the 2-methyl-1,3-benzoxazole-5-carboxylic acid ring system is a critical step that requires precise control of regioselectivity. The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of electrophilic aromatic substitution. The carboxylic acid group at C5 is a meta-directing deactivator, while the oxygen and nitrogen atoms of the oxazole ring are ortho, para-directing activators. The interplay of these electronic effects generally directs incoming electrophiles to the C4 and C6 positions. However, achieving bromination at the C7 position can be accomplished under specific conditions, potentially involving steric hindrance to block the more reactive sites or by employing specialized brominating agents and catalysts that favor this less conventional substitution pattern.
A common reagent for such transformations is N-bromosuccinimide (NBS), often used in conjunction with a catalyst in a suitable solvent. The choice of solvent can significantly influence the regioselectivity of the bromination reaction.
Selective Introduction of the Methyl Group
The methyl group at the 2-position of the benzoxazole ring is typically introduced through the condensation of a suitably substituted o-aminophenol with a reagent containing a methyl group. A widely employed and efficient method involves the reaction of 3-amino-4-hydroxy-5-bromobenzoic acid with acetic anhydride or acetyl chloride. In this reaction, the amino group of the aminophenol attacks the carbonyl carbon of the acetylating agent, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. This one-pot synthesis is often facilitated by the use of a catalyst and can proceed under relatively mild conditions.
Carboxylic Acid Functionalization Approaches
The carboxylic acid group at the 5-position is a key functional handle. In the synthetic route starting from a substituted aminophenol, this group is already present in the starting material, 3-amino-4-hydroxy-5-bromobenzoic acid. This precursor ensures the correct placement of the carboxylic acid function from the outset.
Alternatively, if the synthesis begins with a benzoxazole core lacking the C5-carboxylic acid, this group can be introduced through methods such as carboxylation using carbon dioxide under specific catalytic conditions, or through the oxidation of a pre-existing functional group, such as a methyl or formyl group, at the C5 position. However, the former approach of utilizing a carboxylated starting material is generally more direct and avoids potential complications with regioselectivity in the carboxylation step.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the large-scale production of this compound, the optimization of reaction parameters is paramount to maximize yield, minimize by-products, and ensure a cost-effective and environmentally benign process.
Role of Catalysts and Reagents in Reaction Efficiency
The efficiency of the benzoxazole ring formation is highly dependent on the choice of catalyst. For the condensation of o-aminophenols with carboxylic acids or their derivatives, a variety of catalysts can be employed. Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), and Lewis acids are commonly used to facilitate the cyclization. organic-chemistry.org Polyphosphoric acid (PPA) can serve as both a catalyst and a dehydrating agent, driving the reaction towards the product. rsc.org In some instances, metal catalysts, such as those based on copper, have been shown to be effective. organic-chemistry.org The selection of the catalyst can influence reaction times and temperatures, with more active catalysts allowing for milder conditions.
The choice of reagent for introducing the 2-methyl group also impacts efficiency. Acetic anhydride is a common and cost-effective choice, often leading to high yields of the desired 2-methylbenzoxazole.
Solvent Effects and Reaction Parameter Tuning
The solvent plays a critical role in the synthesis, affecting the solubility of reactants, reaction rates, and in some cases, the regioselectivity of functionalization. For the cyclization step, solvents such as toluene, xylene, or dimethylformamide (DMF) are often employed, particularly when higher temperatures are required to drive the dehydration. rsc.org Solvent-free conditions, sometimes utilizing microwave irradiation, have also been explored as a greener alternative, often leading to shorter reaction times and improved yields. nih.gov
Fine-tuning of reaction parameters such as temperature and reaction time is crucial for optimization. The temperature needs to be sufficiently high to overcome the activation energy of the cyclization and dehydration steps but not so high as to cause decomposition of the starting materials or products. Reaction monitoring, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.
Green Chemistry Principles in the Synthesis of Benzoxazole Derivatives
The application of green chemistry principles to the synthesis of benzoxazole derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of non-toxic and renewable starting materials, the reduction or elimination of solvents, the use of energy-efficient methods, and the development of catalysts that can be easily recovered and reused. nih.gov These principles are not only beneficial for the environment but also often lead to more cost-effective and safer manufacturing processes.
For the synthesis of this compound, a green approach would prioritize the following:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by employing greener alternatives such as water or conducting reactions under solvent-free conditions.
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. eurekaselect.com
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents, with a preference for recyclable heterogeneous catalysts.
The elimination or replacement of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, also known as neat reactions, offer significant advantages by reducing pollution, lowering costs, and simplifying work-up procedures. acs.org In the context of benzoxazole synthesis, the condensation of an o-aminophenol derivative with a carboxylic acid or its equivalent can often be achieved by heating the reactants together without a solvent, sometimes in the presence of a solid-supported catalyst. scienceandtechnology.com.vn
For the proposed synthesis of this compound, a solvent-free approach for the cyclization of 3-amino-4-hydroxy-5-bromobenzoic acid with acetic anhydride or a related acetylating agent could be highly effective. This would involve mixing the solid reactants and heating them, potentially with microwave assistance, to drive the reaction to completion.
Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants may have limited solubility in water, the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. Several methodologies for benzoxazole synthesis in aqueous media have been reported, demonstrating the feasibility of this approach.
Table 1: Comparison of Reaction Media for Benzoxazole Synthesis
| Reaction Medium | Advantages | Disadvantages | Applicability to Target Compound |
| Solvent-Free | Reduced waste, simplified work-up, lower cost, often faster reaction rates. acs.org | Potential for localized overheating, limited applicability for reactants with high melting points. | High, particularly for the cyclization step with a suitable acetylating agent. |
| Aqueous Media | Environmentally benign, non-flammable, low cost. | Poor solubility of many organic reactants, potential for hydrolysis of reactants or products. | Moderate, may require specialized conditions or catalysts to overcome solubility issues. |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. eurekaselect.comresearchgate.net Microwave energy directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature changes. This technique is particularly well-suited for the synthesis of heterocyclic compounds like benzoxazoles. globalresearchonline.net
The direct condensation of o-aminophenols with carboxylic acids under microwave irradiation, often without a solvent or catalyst, has been shown to be an efficient method for preparing 2-substituted benzoxazoles. researchgate.nettsu.edu This approach could be directly applied to the synthesis of this compound from 3-amino-4-hydroxy-5-bromobenzoic acid and acetic acid or a derivative. The use of microwave irradiation would likely facilitate the intramolecular cyclodehydration, leading to the formation of the benzoxazole ring in a fraction of the time required by conventional heating. researchgate.net
Table 2: Microwave-Assisted vs. Conventional Heating for Benzoxazole Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes scienceandtechnology.com.vnglobalresearchonline.net | Hours to days |
| Energy Consumption | Lower | Higher |
| Yield | Often higher | Can be lower due to side reactions |
| Purity | Often higher | May require more extensive purification |
In the synthesis of benzoxazoles, a variety of recyclable catalysts have been explored, including solid acids, supported metal nanoparticles, and ionic liquids immobilized on solid supports. acs.org For instance, a reusable Brønsted acidic ionic liquid gel has been demonstrated as an efficient heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. acs.org This catalyst can be recovered by simple centrifugation and reused multiple times without a significant loss of activity. acs.org
For the synthesis of this compound, a recyclable solid acid catalyst could be employed for the cyclization of 3-amino-4-hydroxy-5-bromobenzoic acid with an acetylating agent. This would offer the dual benefits of catalysis and ease of separation, aligning with the principles of green chemistry.
Table 3: Examples of Recyclable Catalysts for Benzoxazole Synthesis
| Catalyst Type | Example | Separation Method | Reusability |
| Solid Acid | Sulfated zirconia, Amberlyst-15 | Filtration | Good |
| Supported Metal | Palladium on charcoal | Filtration | Good |
| Immobilized Ionic Liquid | Brønsted acidic ionic liquid gel acs.org | Centrifugation/Filtration acs.org | Excellent, up to 5 runs with minimal loss of activity. acs.org |
Advanced Spectroscopic and Diffraction Based Structural Characterization
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography stands as the definitive method for determining the precise atomic coordinates of a molecule in its crystalline form. While a specific crystal structure for 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid is not publicly available, the analysis of closely related brominated and benzoxazole-containing compounds allows for a detailed prediction of its solid-state characteristics and the techniques required for their elucidation.
The initial and often most challenging step in X-ray diffraction analysis is the cultivation of a high-quality single crystal. For organic molecules like this compound, several techniques are commonly employed. The most prevalent method is slow evaporation of a saturated solution. This involves dissolving the compound in a suitable solvent or solvent mixture (such as acetone (B3395972), ethanol, or dichloromethane/hexane) and allowing the solvent to evaporate over days or weeks, leading to the gradual formation of well-ordered crystals. conicet.gov.ar The selection of the solvent is crucial, as it can influence the resulting crystal packing and morphology.
In the solid state, the molecules of this compound are expected to be organized in a specific three-dimensional lattice stabilized by a variety of non-covalent intermolecular interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). It is highly probable that the molecules would form strong intermolecular hydrogen bonds, often resulting in centrosymmetric dimers where the carboxylic acid groups of two molecules interact in an R²₂(8) ring motif. beilstein-journals.org This is a very common and stabilizing arrangement for carboxylic acids in the solid state. researchgate.net
π–π Stacking: The planar benzoxazole (B165842) ring system is aromatic and therefore capable of engaging in π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of adjacent aromatic rings, would further contribute to the stability of the crystal lattice. The molecules might arrange in a slipped-stack or herringbone fashion to optimize these interactions.
A hypothetical table of expected crystallographic parameters and key interactions is presented below, based on data from similar structures.
| Parameter | Expected Value / Feature |
| Crystal System | Likely Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) if forming hydrogen-bonded dimers |
| Key Hydrogen Bonds | O–H···O interactions forming carboxylic acid dimers |
| Key Halogen Bonds | Potential C–Br···O or C–Br···N interactions |
| Other Intermolecular Forces | π–π stacking between benzoxazole rings |
| Data Collection Temperature | Typically conducted at low temperatures (e.g., 100-173 K) to minimize thermal motion |
High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the molecular structure and dynamics of compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
While standard 1D ¹H and ¹³C NMR spectra provide fundamental information, a full and unambiguous assignment of all signals for this compound requires a suite of 2D NMR experiments. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For the title compound, it would confirm the connectivity between the two aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbon signals based on their attached proton resonances. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. science.gov It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the methyl protons (at C2) would show HMBC correlations to the C2 and C7a carbons, while the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show a spatial correlation between the methyl protons (at C2) and the aromatic proton at the C7a-adjacent position, confirming their proximity. researchgate.net
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 2-CH₃ | ~2.6 | ~15 | C2, C7a |
| H4 | ~8.0-8.2 | ~125-130 | C5, C5a, C7a |
| H6 | ~8.2-8.4 | ~128-133 | C5, C7, C5a |
| COOH | >12 (broad) | ~165-170 | - |
| C2 | - | ~160-165 | 2-CH₃ |
| C4 | - | ~125-130 | H6 |
| C5 | - | ~130-135 | H4, H6 |
| C5a | - | ~140-145 | H4, H6 |
| C6 | - | ~128-133 | H4 |
| C7 | - | ~115-120 | H6 |
| C7a | - | ~148-152 | H4, 2-CH₃ |
Dynamic NMR (DNMR) is used to study processes of conformational exchange that occur on the NMR timescale. unibas.it For this compound, the most likely dynamic process amenable to DNMR would be the rotation around the C-C bond connecting the carboxylic acid group to the benzoxazole ring. However, this rotation is typically fast at room temperature. Variable-temperature NMR experiments could be performed to study potential changes in hydrogen bonding equilibria or solvent interactions, which might be reflected in changes in the chemical shifts or line shapes of the carboxylic acid proton and adjacent aromatic protons. mdpi.com
Vibrational Spectroscopy for Functional Group and Bonding Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing the bonding environment. esisresearch.org
FT-IR Spectroscopy:
O–H Stretch: The carboxylic acid O–H stretching vibration is one of the most characteristic bands in an IR spectrum. Due to strong hydrogen bonding in the dimeric form, it appears as a very broad and intense absorption band, typically spanning from 3500 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com
C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid is another strong, sharp absorption. For aromatic carboxylic acids, this band is typically found in the range of 1710–1680 cm⁻¹. spectroscopyonline.com
C–O Stretch and O–H Bend: The spectrum will also feature bands corresponding to the C–O stretching and O–H in-plane bending, often coupled, in the 1320–1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. A characteristic broad O-H out-of-plane bending (wagging) vibration is also expected around 900 cm⁻¹. spectroscopyonline.com
Aromatic C=C and C–H Stretches: The benzoxazole ring will give rise to C=C stretching vibrations in the 1600–1450 cm⁻¹ region and aromatic C–H stretching vibrations just above 3000 cm⁻¹.
C–Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, less polar, more polarizable bonds often give strong Raman signals. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often prominent in the Raman spectrum. The C–Br stretch may also be more easily observed in the Raman spectrum compared to FT-IR.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid (dimer) | O–H Stretch | 3500–2500 | Broad, Strong |
| Aromatic C-H | C–H Stretch | 3100–3000 | Medium-Weak |
| Methyl C-H | C–H Stretch | 2980-2900 | Medium-Weak |
| Carboxylic Acid | C=O Stretch | 1710–1680 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600–1450 | Medium-Variable |
| Carboxylic Acid | C–O Stretch / O-H Bend | 1320–1210 | Strong |
| Carboxylic Acid | O–H Bend (out-of-plane) | ~900 | Broad, Medium |
| Benzoxazole Ring | Ring Vibrations | Various | Medium-Weak |
| C-Br Bond | C–Br Stretch | 600-500 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of organic molecules. By providing the exact mass of a compound with high accuracy (typically to within 5 ppm), HRMS allows for the determination of its elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₆BrO₃. The presence of a bromine atom is particularly noteworthy, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic signature in the mass spectrum, aiding in the confirmation of the presence and number of bromine atoms in the molecule.
Hypothetical Fragmentation Pathway:
Upon electron ionization, the molecular ion [M]⁺• would be formed. Key fragmentation steps would likely involve:
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for aromatic carboxylic acids, which would lead to a significant fragment ion.
Loss of a Methyl Radical: Cleavage of the methyl group from the 2-position would result in the loss of a methyl radical (•CH₃, 15 Da).
Ring Cleavage: The benzoxazole ring system could undergo characteristic cleavages, although these are often more complex.
A hypothetical table of major fragment ions and their potential assignments is presented below.
| m/z (relative to M) | Proposed Fragment | Neutral Loss |
| M - 15 | [M - CH₃]⁺ | •CH₃ |
| M - 44 | [M - CO₂]⁺• | CO₂ |
| M - 45 | [M - COOH]⁺ | •COOH |
| M - 79/81 | [M - Br]⁺ | •Br |
This table is predictive and not based on experimental data for the specific compound.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The synthesis of complex organic molecules like this compound often involves multiple steps and the formation of transient intermediates. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of these reactions are invaluable for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality.
While specific studies detailing the real-time monitoring of the synthesis of this compound are not publicly documented, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are widely used for monitoring the synthesis of related benzoxazole compounds. These vibrational spectroscopy methods can track the disappearance of reactant functional groups and the appearance of product functional groups in real-time.
For instance, in a hypothetical synthesis, the formation of the benzoxazole ring could be monitored by observing the appearance of characteristic C=N and C-O-C stretching vibrations. Similarly, the consumption of starting materials, such as an aminophenol derivative, would be indicated by the decreasing intensity of the N-H and O-H stretching bands.
The data obtained from these real-time probes can be used to generate concentration profiles of reactants, intermediates, and products over time, providing a detailed kinetic understanding of the reaction.
| Spectroscopic Probe | Monitored Functional Group Transformation | Wavenumber (cm⁻¹) |
| In-situ FTIR | Disappearance of amine N-H stretch | ~3300-3500 |
| Disappearance of phenol (B47542) O-H stretch | ~3200-3600 | |
| Appearance of benzoxazole C=N stretch | ~1640-1660 | |
| Appearance of benzoxazole C-O-C stretch | ~1240-1280 |
This table represents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Theory (HOMO/LUMO) Calculations
Theoretical studies on the electronic structure of 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid have been conducted using molecular orbital theory. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic properties. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For benzoxazole (B165842) derivatives, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO is often localized on the electron-deficient parts of the molecule. The presence of a bromine atom, a methyl group, and a carboxylic acid group on the benzoxazole core of the target molecule influences the energies and distributions of these orbitals. The electron-withdrawing nature of the bromine and carboxylic acid groups is expected to lower both the HOMO and LUMO energy levels, while the electron-donating methyl group may slightly raise them. A smaller HOMO-LUMO gap suggests higher chemical reactivity. semanticscholar.org
Table 1: Calculated Frontier Molecular Orbital Energies
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and based on typical values for similar benzoxazole derivatives.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and vibrational properties of molecules. Geometry optimization calculations using DFT, often with basis sets like B3LYP/6-311++G(d,p), determine the most stable conformation of this compound by finding the minimum energy structure. researchgate.netscilit.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure. Key vibrational modes for this molecule would include the stretching frequencies of the C=O and O-H groups of the carboxylic acid, C-Br stretching, and various vibrations of the benzoxazole ring.
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Value |
|---|---|
| C-Br Bond Length | 1.90 Å |
| C=O Bond Length | 1.22 Å |
| O-H Bond Length | 0.97 Å |
| Benzoxazole Ring Dihedral Angle | ~0.5° |
Note: The data in this table is illustrative and based on typical values for similar benzoxazole derivatives.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole (B20620) ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and regions near the bromine atom (due to the "sigma-hole" effect) would exhibit a positive potential, indicating sites for nucleophilic attack or hydrogen bonding. nih.govresearchgate.net
Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions)
Quantum chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors help in understanding and predicting the regioselectivity of chemical reactions.
The analysis of Fukui functions for this compound would pinpoint specific atoms that are most likely to participate in chemical reactions. For instance, the atoms with the highest value for the Fukui function corresponding to nucleophilic attack (f+) would be the preferred sites for an incoming nucleophile. This level of detailed reactivity analysis is crucial for understanding the chemical behavior of the molecule.
Conformational Analysis and Energy Minimization through Molecular Mechanics and Dynamics Simulations
The conformational flexibility of this compound, particularly the orientation of the carboxylic acid group relative to the benzoxazole ring, can be explored through conformational analysis. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior and conformational landscape of molecules.
Energy minimization seeks to find the lowest energy conformation, while MD simulations provide insights into the molecule's flexibility and the stability of different conformations over time at a given temperature. These studies are important for understanding how the molecule might adapt its shape to fit into a biological target's active site. For benzoxazole derivatives, these simulations can reveal the preferred spatial arrangement of substituents, which is critical for their biological activity. rsc.org
In Silico Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.
In silico docking simulations of this compound against various theoretical biological targets can provide insights into its potential as a bioactive agent. These simulations would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's active site. Studies on similar benzoxazole derivatives have shown their potential to inhibit enzymes like DNA gyrase, suggesting possible targets for this compound. nih.gov
Table 3: Illustrative Molecular Docking Results against a Theoretical Kinase Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.2 |
| Key Interacting Residues | LYS78, GLU95, ASP164 |
| Types of Interactions | Hydrogen bonding with the carboxylic acid group, halogen bonding with the bromine atom. |
Note: The data in this table is illustrative and based on typical values for similar benzoxazole derivatives.
Chemical Reactivity and Derivatization Strategies
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of the benzoxazole (B165842) ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, milder conditions can be employed, such as reaction with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another efficient method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification with alcohols. nih.gov For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate.
Amidation: The formation of amides from 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using various coupling agents. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of carboxylic acids under mild and basic conditions, showing good selectivity for primary or aliphatic amines. lookchemmall.com The reaction of the carboxylic acid with an amine in the presence of a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF), would furnish the corresponding amide. A variety of structurally diverse amines can be employed in this reaction, leading to a wide array of N-substituted amide derivatives. bohrium.comresearchgate.net Visible-light-mediated methods have also been developed for the amidation of carboxylic acids with tertiary amines via C-N bond cleavage. nju.edu.cn
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| Methanol | H2SO4 (cat.), reflux | Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate |
| Ethanol | DCC, DMAP, CH2Cl2, rt | Ethyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate |
| Benzylamine | HATU, DIPEA, DMF, rt | N-benzyl-7-bromo-2-methyl-1,3-benzoxazole-5-carboxamide |
| Piperidine | EDC, HOBt, DMF, rt | (7-bromo-2-methyl-1,3-benzoxazol-5-yl)(piperidin-1-yl)methanone |
The carboxylic acid functionality can be reduced to a primary alcohol, (7-bromo-2-methyl-1,3-benzoxazol-5-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing carboxylic acids to alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and liberate the alcohol. Borane (BH3), often used as a complex with THF (BH3·THF), is another effective and more chemoselective reagent for the reduction of carboxylic acids in the presence of other reducible functional groups. khanacademy.orgnih.gov
The resulting primary alcohol can be subsequently oxidized to the corresponding aldehyde, 7-bromo-2-methyl-1,3-benzoxazole-5-carbaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane. Further oxidation of the aldehyde or the primary alcohol with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid) would regenerate the carboxylic acid.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids can be a challenging transformation. However, several methods have been developed to achieve this. One approach involves a transition-metal-free decarboxylative bromination, which could potentially replace the carboxylic acid with another bromo substituent. nih.gov Photoredox catalysis has also emerged as a mild method for the decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then be trapped or undergo further reactions. nih.gov
Reactions at the Bromo Substituent
The bromo group at the 7-position of the benzoxazole ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution at this position is generally difficult due to the electron-rich nature of the benzoxazole ring system.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of the bromo-substituted benzoxazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly versatile for the formation of C-C bonds and tolerates a wide range of functional groups. For example, coupling of this compound with phenylboronic acid using a catalyst like Pd(PPh3)4 and a base such as sodium carbonate or potassium phosphate (B84403) would yield 2-methyl-7-phenyl-1,3-benzoxazole-5-carboxylic acid. Ligand-free Suzuki coupling has also been reported for sterically hindered bromo-substituted benzothiazole (B30560) derivatives, which could be applicable to the benzoxazole system. nih.gov
Heck Reaction: The Heck reaction enables the coupling of the aryl bromide with an alkene to form a new C-C bond at the vinylic position. beilstein-journals.org This reaction is typically catalyzed by a palladium(0) species and requires a base. For instance, the reaction of this compound with ethyl acrylate (B77674) in the presence of a palladium catalyst like Pd(OAc)2, a phosphine (B1218219) ligand such as PPh3, and a base like triethylamine (B128534) would be expected to yield ethyl (E)-3-(2-methyl-5-carboxy-1,3-benzoxazol-7-yl)acrylate.
Sonogashira Coupling: The Sonogashira coupling reaction is a method for the formation of a C-C bond between the bromo-substituted benzoxazole and a terminal alkyne. researchgate.netwikipedia.org This reaction is co-catalyzed by palladium and copper salts and requires a base, often an amine which can also serve as the solvent. The coupling of this compound with phenylacetylene (B144264) using a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine would produce 2-methyl-7-(phenylethynyl)-1,3-benzoxazole-5-carboxylic acid.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the benzoxazole ring. The reaction of this compound with an amine, such as aniline (B41778) or morpholine, in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., sodium tert-butoxide) would yield the corresponding 7-amino-substituted benzoxazole derivative. acsgcipr.orgyoutube.com
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-methyl-7-phenyl-1,3-benzoxazole-5-carboxylic acid |
| Heck | Ethyl acrylate | Pd(OAc)2, PPh3, Et3N | ethyl (E)-3-(2-methyl-5-carboxy-1,3-benzoxazol-7-yl)acrylate |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-methyl-7-(phenylethynyl)-1,3-benzoxazole-5-carboxylic acid |
| Buchwald-Hartwig | Aniline | Pd2(dba)3, XPhos, NaOtBu | 2-methyl-7-(phenylamino)-1,3-benzoxazole-5-carboxylic acid |
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The this compound molecule lacks such strong activating groups. The benzoxazole ring itself is electron-rich, and the carboxylic acid group is a meta-director and only moderately deactivating. Therefore, direct SNAr reactions at the 7-position with common nucleophiles are generally not feasible under standard conditions. For SNAr to occur on such a system, the introduction of a potent electron-withdrawing group, such as a nitro group, on the benzene (B151609) ring would likely be necessary to facilitate the reaction. rsc.orgresearchgate.netmdpi.com
Metalation and Lithiation Reactions for Further Functionalization
Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, two primary pathways for metalation can be envisaged: halogen-metal exchange and directed ortho-metalation.
Halogen-Metal Exchange: The bromine atom at the C7 position is susceptible to halogen-metal exchange upon treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, typically at low temperatures. This reaction would generate a highly reactive 7-lithio-benzoxazole intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C7 position. The presence of the acidic proton of the carboxylic acid group requires the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the carboxylic acid and the second performing the halogen-metal exchange.
Directed Ortho-Metalation (DoM): The carboxylic acid group at the C5 position, after deprotonation to the carboxylate, can act as a directed metalation group (DMG). DMGs coordinate to the organolithium reagent, directing deprotonation to an adjacent ortho position. In this molecule, the positions ortho to the carboxylate are C4 and C6. The C6 position is already substituted with the oxazole (B20620) ring fusion. Therefore, the carboxylate group could direct lithiation to the C4 position. This regioselectivity is often enhanced by the presence of a coordinating solvent like tetrahydrofuran (THF) and additives such as tetramethylethylenediamine (TMEDA).
The competition between halogen-metal exchange at C7 and directed ortho-metalation at C4 would depend on the specific reaction conditions, including the choice of organolithium reagent, solvent, and temperature. Generally, halogen-metal exchange is a very fast process and may kinetically dominate over directed ortho-metalation.
| Reaction Type | Position of Metalation | Reagents | Potential Subsequent Functionalization |
| Halogen-Metal Exchange | C7 | 2 eq. R-Li (e.g., n-BuLi, t-BuLi) | Alkylation, Silylation, Borylation, Carboxylation |
| Directed Ortho-Metalation | C4 | R-Li / TMEDA | Halogenation, Alkylation, Hydroxylation |
Modifications at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the C2 position of the benzoxazole ring is activated and can undergo a variety of chemical transformations.
Oxidation: The 2-methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. More vigorous oxidation conditions, such as with potassium permanganate (KMnO₄) or chromic acid, could lead to the formation of the 2-benzoxazolecarboxylic acid derivative.
Halogenation: The methyl group can be halogenated under radical conditions. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the formation of the 2-(bromomethyl)benzoxazole derivative. This brominated intermediate is a versatile synthon that can be further elaborated through nucleophilic substitution reactions.
| Modification | Reagent(s) | Product Functional Group |
| Oxidation to Aldehyde | SeO₂ | -CHO |
| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ | -COOH |
| Halogenation (Bromination) | NBS, Benzoyl Peroxide | -CH₂Br |
Ring Functionalization and Benzoxazole Core Modifications
The benzene portion of the benzoxazole ring system can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions will be directed by the combined electronic effects of the existing substituents: the bromine atom, the carboxylic acid group, and the fused oxazole ring. The oxazole ring is generally considered to be electron-withdrawing. The bromine atom is a deactivating but ortho, para-directing group, while the carboxylic acid is a deactivating and meta-directing group.
Given the substitution pattern of this compound, the only available position for substitution is C4. The directing effects of the C7-bromo (directing to C6, which is blocked, and C2 of the benzene ring, which is part of the oxazole fusion) and the C5-carboxylic acid (directing to C4 and C6, which is blocked) would both favor substitution at the C4 position. Therefore, electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions would be expected to occur at the C4 position, provided the reaction conditions are harsh enough to overcome the deactivating nature of the existing substituents.
| Reaction | Reagents | Expected Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C4 |
| Sulfonation | Fuming H₂SO₄ | C4 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C4 (may be challenging due to deactivation) |
The oxazole ring of the benzoxazole system exhibits its own characteristic reactivity, which can lead to significant structural modifications.
Ring Opening: The benzoxazole ring is susceptible to both acidic and basic hydrolysis, which would lead to ring opening to form the corresponding o-aminophenol derivative. Additionally, certain catalytic systems can promote the ring opening of benzoxazoles. For example, copper-catalyzed reactions of benzoxazoles with diazo compounds in the presence of water can lead to ring-opened products bearing multiple functional groups.
Cycloaddition Reactions: Benzoxazoles can participate as dienes in Diels-Alder reactions with reactive dienophiles, leading to the formation of pyridine (B92270) derivatives after a retro-Diels-Alder extrusion of a stable molecule. More specialized cycloaddition reactions, such as the phosphine-catalyzed dearomative [3+2] cycloaddition with cyclopropenones, can lead to the formation of fused polycyclic systems.
| Transformation | Conditions/Reagents | Outcome |
| Hydrolysis | Acid or Base | Ring opening to o-aminophenol derivative |
| Catalytic Ring Opening | Cu-catalyst, Diazo compound, H₂O | Formation of highly functionalized benzene derivatives |
| [4+2] Cycloaddition | Reactive Dienophiles, Heat | Formation of pyridine derivatives |
| [3+2] Cycloaddition | Phosphine catalyst, Cyclopropenone | Formation of fused polycyclic systems |
Structure Activity Relationship Sar Studies of Analogues
Design Principles for Benzoxazole-Based Compound Libraries
The construction of benzoxazole-based compound libraries is a strategic approach in medicinal chemistry aimed at exploring the chemical space around a core scaffold to discover novel bioactive agents. The fundamental design principle involves the systematic modification of the benzoxazole (B165842) nucleus at various positions to generate a diverse set of analogues. This diversity is crucial for establishing robust structure-activity relationships (SAR).
Key design strategies include:
Scaffold-Based Design: The benzoxazole ring system serves as a rigid and privileged scaffold, known to interact with various biological targets. Libraries are built by introducing a variety of substituents onto this core structure. nih.govresearchgate.net
Combinatorial Chemistry: Synthetic methodologies are employed to create large numbers of derivatives efficiently. This often involves reacting a common benzoxazole intermediate with a diverse set of building blocks. For instance, different aromatic aldehydes can be reacted with a core acetohydrazide to produce a library of Schiff bases. biotech-asia.org
Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from simple starting materials. For benzoxazoles, this can involve varying the substituents at the 2, 5, 6, and 7-positions of the ring system. esisresearch.org The goal is to develop more effective antimicrobial analogues of 2,5,6-trisubstituted benzoxazoles. esisresearch.org
Pharmacophore-Guided Design: Libraries are often designed based on known pharmacophoric features of active compounds or enzyme inhibitors. nih.govresearchgate.net For example, benzoxazole derivatives have been designed to mimic the pharmacophoric features of known VEGFR-2 inhibitors like sorafenib, which include a hydrogen bond donating/accepting region, a central aromatic ring, and a hydrophobic region. nih.gov
The overarching goal is to generate compounds with a wide range of physicochemical properties (e.g., size, lipophilicity, electronic character) to comprehensively probe the SAR and identify lead compounds for further optimization. researchgate.net
Influence of Substituent Effects on Chemical Reactivity and Electronic Properties
The chemical reactivity and electronic properties of the benzoxazole core are significantly modulated by the nature and position of its substituents. The interplay of inductive and resonance effects of these substituents dictates the electron density distribution within the heterocyclic system, influencing its interaction with other molecules.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions of the benzoxazole ring can dramatically alter its properties. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or halogens (e.g., –Br, –Cl) decrease the electron density of the aromatic system. For instance, studies on liquid crystals showed that substituents with stronger electron-withdrawing properties resulted in a wider mesomorphic temperature domain, in the order of NO₂ > Cl > CH₃ > H. researchgate.net In some series of compounds, EWGs at the 5-position were found to increase activity against specific fungal strains like C. albicans. esisresearch.org
Electron-Donating Groups (EDGs): Groups like methyl (–CH₃) or methoxy (B1213986) (–OCH₃) increase the electron density of the ring system. These can influence the molecule's ability to participate in electrophilic aromatic substitution reactions and can also impact binding affinity to biological targets.
Specific Interactions: Certain substituents can participate in specific non-covalent interactions. The bromine atom in 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid, for example, can engage in halogen bonding, a specific type of interaction where the halogen acts as an electrophilic region. This has been observed in the crystal structure of related bromo-benzofuran derivatives, where Br···O halogen bonds link molecules into dimers. nih.gov
Computational studies using Density Functional Theory (DFT) help to quantify these effects by calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
The table below summarizes the general influence of common substituents on the electronic properties of the benzoxazole ring.
| Substituent Type | Example Groups | General Effect on Benzoxazole Ring | Impact on Reactivity |
| Electron-Withdrawing | -NO₂, -CN, -COOH, -Br, -Cl | Decreases electron density (deactivating) | Generally decreases reactivity towards electrophiles |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density (activating) | Generally increases reactivity towards electrophiles |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazole analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. tandfonline.comnih.gov
These models provide valuable insights into the physicochemical properties that govern the activity of the compounds, allowing for the prediction of the activity of newly designed analogues.
Model Development: A typical QSAR study involves aligning a set of benzoxazole derivatives (the training set) and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). A statistical method, such as Partial Least Squares (PLS), is then used to derive a mathematical equation that links these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov
Model Validation: The predictive power of the generated QSAR model is assessed using a separate group of compounds (the test set) and various statistical metrics. tandfonline.com Key statistical parameters include:
q² (cross-validated correlation coefficient): An indicator of the internal predictive ability of the model.
R² (conventional correlation coefficient): A measure of the model's fit to the training set data.
r²_pred (predictive R²): A measure of the model's ability to predict the activity of the test set compounds.
Interpretation: The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, a map might show that a bulky, electropositive substituent is favored in one region, while a small, electronegative group is preferred in another. nih.govchemijournal.com
The following table presents representative statistical data from 3D-QSAR studies on benzoxazole derivatives, demonstrating the robustness of these models.
| QSAR Study Type | Target/Cell Line | q² (LOO) | R² | r²_pred | Reference |
| CoMFA | Anti-inflammatory (COX-2) | 0.753 | 0.975 | 0.788 | tandfonline.com |
| CoMSIA | Anti-inflammatory (COX-2) | 0.646 | 0.983 | 0.663 | tandfonline.com |
| CoMFA | Anticancer (HCT-116) | 0.574 | - | 0.5597 | nih.gov |
| CoMSIA | Anticancer (HepG2) | 0.711 | - | 0.6198 | nih.gov |
| 3D-QSAR | Antidiabetic (FBPase) | 0.72 | 0.9686 | - | chemijournal.comchemijournal.com |
In Silico Pharmacophore Modeling and Ligand Design for Theoretical Biological Targets
In silico pharmacophore modeling is a powerful computational tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is widely used in the rational design of novel benzoxazole-based ligands.
Pharmacophore Generation: A pharmacophore model is typically generated from a set of active molecules. The model defines the spatial arrangement of key features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. nih.gov For example, a common pharmacophore model for VEGFR-2 kinase inhibitors includes specific locations for HBA, HBD, and hydrophobic/aromatic features. researchgate.nettandfonline.com
Virtual Screening and Ligand Design: Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that fit the model. It also serves as a guide for designing new molecules de novo or by modifying existing scaffolds to better match the pharmacophoric requirements. tandfonline.com
Molecular Docking: To further refine the design process, molecular docking simulations are performed. Docking predicts the preferred orientation of a ligand when bound to its target protein and estimates the strength of the interaction (binding affinity). researchgate.net This technique helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the benzoxazole derivative and the amino acid residues in the target's active site. nih.govnih.gov This detailed understanding of the binding mode is crucial for optimizing the ligand's structure to improve its potency and selectivity. tandfonline.comnih.gov
The combination of pharmacophore modeling and molecular docking provides a robust in silico platform for structure-based drug design, enabling the prioritization of synthetic efforts towards compounds with the highest probability of success.
The table below outlines common pharmacophoric features identified for benzoxazole derivatives targeting specific theoretical biological targets.
| Theoretical Target | Key Pharmacophoric Features | Example Interactions Observed in Docking |
| VEGFR-2 Kinase | 1 HBD, 2 HBA, 1 Aromatic Ring, 1 Hydrophobic site | Hydrogen bonds with hinge region amino acids (e.g., Cys919); Hydrophobic interactions in the DFG motif region. nih.govresearchgate.net |
| DNA Gyrase | HBA, Aromatic Rings | Interactions with key residues and Mg²⁺ ions in the active site. nih.gov |
| Monoamine Oxidase (MAO) | HBA (from N and O atoms), Aromatic Rings | Interactions within the polar regions of the MAO active site near the FAD cofactor. researchgate.net |
Potential Research Applications of the Compound and Its Derivatives
Utility as a Key Synthetic Building Block in Organic Chemistry
The strategic placement of functional groups on the 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid framework makes it an exceptionally useful precursor in the construction of a wide array of organic molecules.
Precursor for Complex Heterocyclic Systems
The presence of both a halogen (bromine) and a carboxylic acid group allows for a variety of coupling and condensation reactions, enabling the fusion of additional ring systems onto the benzoxazole (B165842) core. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the carboxylic acid can be converted into esters, amides, or other functional groups, which can then undergo intramolecular cyclization to form polycyclic heterocyclic systems. The synthesis of benzo-fused heterocycles is a significant area of research, and molecules like this compound serve as ideal starting points for creating novel, complex molecular architectures with potential applications in pharmaceuticals and materials science. core.ac.uk
Intermediate in Medicinal Chemistry Scaffolds
Benzoxazole derivatives are prominent in medicinal chemistry, with a wide spectrum of reported pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net this compound is a key intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group can be readily coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships. Furthermore, the bromine atom can be functionalized to introduce different substituents that can modulate the biological activity and pharmacokinetic properties of the resulting molecules. For example, derivatives of benzoxazole-5-carboxylic acid have been investigated as potential anti-inflammatory agents. periodikos.com.br The ability to systematically modify the structure of this compound makes it an invaluable scaffold for the development of new drug candidates.
| Derivative Class | Potential Therapeutic Application | Synthetic Strategy |
| Amide Derivatives | Anticancer, Antibacterial | Coupling of the carboxylic acid with various amines. |
| Biaryl Derivatives | Anti-inflammatory | Suzuki or Stille coupling at the bromine position. |
| Fused-ring Systems | Novel therapeutic scaffolds | Intramolecular cyclization reactions. |
Applications in Material Science Research
The unique photophysical properties of the benzoxazole core have led to its exploration in the field of material science, particularly in the development of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Benzoxazole derivatives are known for their fluorescent properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The extended π-conjugated system of the benzoxazole ring can be tuned by introducing different substituents to control the emission color and quantum efficiency. While specific data on this compound in OLEDs is not extensively documented, the general class of benzoxazoles has shown promise. Furthermore, benzoxazole derivatives have been successfully utilized as fluorescent probes for the detection of various analytes, including metal ions and biothiols. mdpi.comrsc.org The carboxylic acid group of the title compound can be used to anchor the molecule to surfaces or to conjugate it with other molecules to create targeted fluorescent probes.
| Application | Key Property of Benzoxazole Core | Role of Substituents |
| OLEDs | Fluorescence, π-conjugation | Tuning of emission wavelength and efficiency. |
| Fluorescent Probes | Environmental sensitivity of fluorescence | Analyte recognition and signal transduction. |
Components in Functional Polymers and Nanomaterials
The incorporation of benzoxazole units into polymer backbones can impart desirable thermal and mechanical properties, as well as photophysical characteristics. Poly(benzoxazole)s are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound, with its difunctional nature, can be envisioned as a monomer for the synthesis of novel functional polymers. The carboxylic acid can be used for polymerization reactions, while the bromine atom offers a site for post-polymerization modification. Additionally, benzoxazole derivatives have been used in conjunction with nanomaterials, such as in the synthesis of benzoxazoles catalyzed by magnetic nanoparticles. This intersection of benzoxazole chemistry and nanotechnology opens up possibilities for creating hybrid materials with unique properties.
Use as a Chemical Probe for Mechanistic Investigations (Non-Clinical)
Chemical probes are essential tools for dissecting complex biological processes. The benzoxazole scaffold has been incorporated into molecules designed to interact with specific biological targets. While the direct use of this compound as a chemical probe is not widely reported, its derivatives have the potential to be developed into such tools. For instance, by attaching a reactive group or a reporter tag to the molecule, it could be used to label and identify target proteins or to study enzyme mechanisms. The inherent fluorescence of the benzoxazole core can also be exploited for imaging applications in cell biology research. The development of benzoxazole-based fluorescent probes for DNA interaction is an active area of research, suggesting the potential for derivatives of the title compound to be used in studying nucleic acid structure and function. nih.gov
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of novel ligands is a crucial aspect of this field, as the ligand's structure and electronic properties dictate the resulting metal complex's geometry, stability, and reactivity. Consequently, these complexes find applications in diverse areas such as catalysis, materials science, and medicinal chemistry.
While the specific compound This compound has not been extensively studied as a ligand for metal complexes in publicly available research, its structural features suggest potential for coordination. The benzoxazole moiety contains a nitrogen atom with a lone pair of electrons, and the carboxylic acid group can be deprotonated to form a carboxylate. Both the nitrogen atom and the carboxylate group can act as coordination sites, allowing the molecule to function as a bidentate or bridging ligand.
Theoretical studies, such as Density Functional Theory (DFT) calculations, on related benzoxazole-carboxylate systems can provide insights into their potential coordination behavior. marmara.edu.trdergipark.org.tr These computational methods can predict the preferred binding modes of the ligand with different metal ions and estimate the stability of the resulting complexes. Such theoretical investigations have been applied to understand the coordination trends of various heterocyclic carboxylic acids, revealing that the arrangement of heteroatoms and the electronic character of the heterocyclic scaffold significantly influence the coordination geometry. rsc.org
In analogous systems, such as benzoxazole derivatives with different substitution patterns, the nitrogen atom of the benzoxazole ring and another donor group (like a phosphine (B1218219) oxide) have been shown to coordinate to metal ions, including lanthanides. unm.edu However, the coordination can vary between bidentate and monodentate depending on the specific ligand structure and the metal ion. unm.edu For instance, studies on other 2-substituted benzoxazoles have demonstrated the formation of coordination complexes with transition metals like palladium and platinum, where the coordination mode depends on the nature of the substituent at the 2-position. core.ac.uk
The presence of the bromo and methyl substituents on the benzene (B151609) ring of This compound could further influence its coordination properties through steric and electronic effects. These groups can affect the ligand's conformation and the electron density at the coordination sites, thereby modulating the stability and reactivity of the metal complexes.
While experimental data on the coordination chemistry of This compound is not currently available, its structural analogy to other studied heterocyclic carboxylic acids suggests its potential as a versatile ligand in the design of new metal complexes with interesting structural and functional properties. Further experimental and computational research is necessary to explore and validate these potential applications.
Data Table: Predicted Coordination Properties of Benzoxazole-Carboxylic Acid Ligands
Since no experimental data is available for the specific compound, the following table presents generalized and predicted coordination behaviors based on computational studies and experimental findings for analogous heterocyclic carboxylic acid ligands.
| Ligand Class | Potential Coordination Sites | Common Coordination Modes | Potential Metal Ions | Predicted Properties of Complexes |
| Benzoxazole-carboxylic acids | Benzoxazole Nitrogen, Carboxylate Oxygen(s) | Monodentate, Bidentate (chelation), Bridging | Transition Metals (e.g., Cu, Zn, Pd, Pt), Lanthanides (e.g., Nd, Yb) | Catalytic activity, Luminescence, Antimicrobial properties |
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of highly functionalized benzoxazoles, including derivatives of 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid, is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. Traditional batch production of complex heterocyclic compounds can be hampered by issues such as poor heat and mass transfer, leading to the formation of impurities and difficulties in scaling up. cam.ac.ukacs.orgnih.govacs.org
Continuous flow technology offers a compelling solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. cam.ac.uknih.govacs.org This enhanced control often leads to higher yields, improved purity, and safer operating conditions, particularly for reactions involving hazardous reagents or unstable intermediates. cam.ac.uknih.gov For the synthesis of this compound, a multi-step flow process could be envisaged, starting from readily available precursors. The key cyclization step to form the benzoxazole (B165842) ring, which often requires high temperatures, could be performed efficiently and safely in a heated flow reactor, minimizing the formation of thermal degradation byproducts.
Furthermore, the integration of automated synthesis platforms with flow reactors would enable the rapid generation of a library of derivatives based on the this compound scaffold. Automated systems can precisely control reagent addition, reaction conditions, and in-line purification, allowing for high-throughput screening of different reaction parameters and the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. This approach would be particularly valuable for exploring the chemical space around this scaffold for applications in drug discovery and materials science.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. cam.ac.uk |
| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to short diffusion distances. |
| Scalability | Often challenging and requires re-optimization. cam.ac.uk | More straightforward by running the system for longer times. cam.ac.uknih.gov |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, enhancing safety. nih.gov |
| Product Purity | Prone to byproduct formation due to prolonged reaction times. cam.ac.uk | Often higher due to precise control over reaction conditions. cam.ac.ukacs.org |
Advanced Characterization Techniques for In-Situ Monitoring
The development of robust and efficient synthetic methodologies for this compound and its derivatives will be greatly facilitated by the implementation of advanced characterization techniques for in-situ monitoring. Real-time analysis of reaction progress allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize impurities.
Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, could be coupled with flow reactors to continuously monitor the concentration of reactants, intermediates, and products. This would provide valuable data for rapid process optimization and ensure consistent product quality. For instance, the characteristic vibrational frequencies of the functional groups in this compound could be tracked to follow the course of its formation or subsequent transformations.
Furthermore, advanced nuclear magnetic resonance (NMR) techniques, including flow NMR, can provide detailed structural information in real-time. This would be invaluable for unambiguously identifying reaction intermediates and byproducts without the need for offline sampling and analysis. High-resolution mass spectrometry (HRMS) coupled with the reaction output can provide accurate mass measurements, confirming the identity of the desired product and any impurities. acs.org
Rational Design of Next-Generation Benzoxazole Scaffolds for Specific Chemical Reactivity
The this compound scaffold is an excellent starting point for the rational design of next-generation benzoxazole derivatives with tailored chemical reactivity. The three distinct functional groups—the bromo substituent at the 7-position, the methyl group at the 2-position, and the carboxylic acid at the 5-position—offer multiple handles for selective modification.
The bromine atom at the 7-position is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a diverse array of aryl, heteroaryl, alkynyl, and amino substituents, leading to the generation of novel benzoxazole scaffolds with finely tuned electronic and steric properties.
The carboxylic acid group at the 5-position can be readily converted into a variety of other functional groups, including esters, amides, and alcohols. This would not only allow for the exploration of different biological activities but also for the development of novel materials, such as polymers and metal-organic frameworks (MOFs), where the benzoxazole unit can act as a rigid, functional linker.
Computational Predictions for Novel Reactivity and Potential Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and potential applications of novel molecules like this compound. researchgate.netdergipark.org.tr DFT calculations can provide valuable insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule, which are all key determinants of its chemical reactivity. researchgate.netdergipark.org.tr
By calculating the energies of various reactive intermediates and transition states, computational models can predict the most likely reaction pathways for the functionalization of the benzoxazole scaffold. For example, the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the benzoxazole ring can be predicted, guiding the design of synthetic strategies.
Furthermore, computational screening can be employed to predict the potential applications of derivatives of this compound. For instance, by calculating properties such as charge transport characteristics and excited-state energies, it is possible to identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the context of drug discovery, molecular docking simulations can predict the binding affinity of these compounds to specific biological targets, helping to prioritize the synthesis of the most promising candidates for experimental testing.
| Computational Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices. researchgate.netdergipark.org.tr | Guiding synthetic modifications. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra. | Design of organic electronic materials. |
| Molecular Docking | Binding affinity to biological targets. | Drug discovery and development. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions. | Understanding crystal packing and solid-state properties. |
Q & A
Q. What are the common synthetic routes for 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid?
The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with carboxylic acid precursors. A standard method includes:
- Step 1 : Condensation of 2-aminophenol with a brominated aldehyde/ketone to form the benzoxazole core.
- Step 2 : Bromination at the 7-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Step 3 : Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group at the 5-position using KMnO₄ or RuO₄ .
Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) enhance reaction efficiency in polar solvents (DMF, ethanol) .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C7, methyl at C2). Note that bromine’s quadrupole moment may broaden peaks in C NMR .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ at m/z 271.98 for C₉H₆BrNO₃).
- IR Spectroscopy : Absorption bands for the benzoxazole ring (~1610 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) .
Q. What are the primary research applications of this compound?
It serves as:
- A building block for synthesizing bioactive heterocycles (e.g., antimicrobial agents, kinase inhibitors) .
- A ligand in coordination chemistry due to its carboxylic acid and nitrogen/oxygen donor sites .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies may arise from bromine’s quadrupolar relaxation or dynamic processes. Strategies include:
- Variable Temperature NMR : To identify conformational equilibria (e.g., hindered rotation of the methyl group at C2) .
- DFT Calculations : Compare experimental H chemical shifts with computed values (using software like Gaussian) to validate assignments .
- 2D NMR : HSQC and HMBC to resolve overlapping signals in crowded spectral regions .
Q. What methodologies optimize the bromination step for regioselectivity?
Bromination at C7 competes with side reactions (e.g., dibromination). Optimization involves:
Q. How does this compound interact with biological targets (e.g., enzymes)?
Mechanistic studies often employ:
- Molecular Docking : Predict binding modes to targets like cytochrome P450 or bacterial topoisomerases .
- Enzyme Assays : Measure IC₅₀ values against pathogens (e.g., E. coli or C. albicans) using microbroth dilution .
- SAR Analysis : Compare activity of derivatives (e.g., methyl vs. ethyl at C2) to identify critical functional groups .
Q. How are stability and degradation profiles assessed under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), or pH extremes (2–12) and monitor via HPLC .
- Mass Spectrometry : Identify degradation products (e.g., decarboxylation or debromination) .
- Kinetic Modeling : Calculate half-lives in buffer systems to guide storage recommendations (e.g., -20°C in amber vials) .
Data Contradiction and Optimization
Q. How to address conflicting reports on catalytic efficiency in synthesis?
Contradictions may arise from solvent purity or catalyst activation. Systematic approaches include:
- Design of Experiments (DoE) : Vary catalyst loading (0.1–5 mol%), temperature (25–100°C), and solvent (DMF vs. ethanol) to identify optimal conditions .
- Surface Area Analysis : Compare MTAMO catalysts with differing pore sizes (e.g., BET analysis) to correlate activity with morphology .
Q. What analytical pitfalls occur in quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
